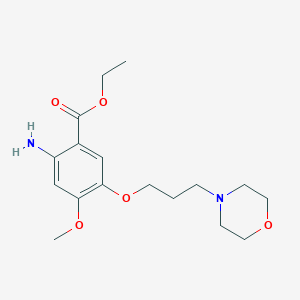
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate is a complex organic compound with the molecular formula C17H26N2O5 and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a methoxy group, and a morpholin-4-ylpropoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-methoxybenzoic acid.
Esterification: The carboxylic acid group of 2-amino-4-methoxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-amino-4-methoxybenzoate.
Substitution Reaction: The ethyl 2-amino-4-methoxybenzoate undergoes a nucleophilic substitution reaction with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amino derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and morpholin-4-ylpropoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methoxybenzoate: Lacks the morpholin-4-ylpropoxy group, resulting in different chemical and biological properties.
2-Amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid: The carboxylic acid group instead of the ethyl ester group affects its reactivity and solubility.
Morpholine derivatives: Compounds with similar morpholine groups but different substituents on the benzoate core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H26N2O5 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-23-17(20)13-11-16(15(21-2)12-14(13)18)24-8-4-5-19-6-9-22-10-7-19/h11-12H,3-10,18H2,1-2H3 |
InChI-Schlüssel |
KYFRIPFMJLWDDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC)OCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















